molecular formula NiSi2 B1143461 Nickel silicide (NiSi2) CAS No. 12201-89-7

Nickel silicide (NiSi2)

Número de catálogo: B1143461
Número CAS: 12201-89-7
Peso molecular: 114.86
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Descripción

Significance of Nickel Silicide in Materials Science and Technology Research

Nickel disilicide (NiSi2) is a compound of significant interest in materials science and technology, primarily due to its applications in microelectronics. ontosight.ai Its importance stems from a combination of desirable properties, including low electrical resistivity and high thermal stability, making it a crucial material for manufacturing integrated circuits. wikipedia.orgontosight.ai

In the fabrication of microelectronic devices, NiSi2 is utilized as a contact material for silicon-based components like transistors and diodes. ontosight.ai Specifically, it is employed to create reliable electrical connections with minimal resistance at the junctions of nickel and silicon, a critical factor for the performance of modern semiconductor devices. Its ability to form a low-resistivity interface with silicon enhances the performance of field-effect transistors (FETs), especially in advanced CMOS technologies. The compound's high thermal stability ensures that it can withstand the elevated temperatures encountered during manufacturing processes. ontosight.ai

Beyond its electrical properties, NiSi2 is also explored for other applications. Its resistance to corrosion, oxidation, and wear makes it a potential coating for nickel-based superalloys and stainless steel. wikipedia.org

Historical Context of Nickel Silicide Investigations

The study of nickel silicides dates back to the 1960s, coinciding with the initial exploration of metal silicides for integrated circuits. Early research focused on understanding the reactions between nickel and silicon, which led to the identification of several distinct phases, including NiSi2. A significant breakthrough occurred in the 1970s with the discovery of epitaxial growth of NiSi2 on silicon substrates. This development was pivotal, as it opened the door for its use in high-performance microelectronics.

The 1980s saw the introduction of silicide technology into the fabrication processes of MOSFETs. aip.org By the 2000s, advancements in thin-film deposition techniques, such as rapid thermal annealing (RTA), further refined the control over the properties of nickel silicide films. More recent research has focused on synthesizing ultra-thin epitaxial layers of NiSi2 with exceptionally low resistivity, highlighting its continuing importance for next-generation nanodevices.

Scope and Research Objectives of Nickel Silicide Studies

Current research on nickel disilicide is multifaceted, addressing both fundamental scientific questions and practical engineering challenges. A primary objective is to understand and control the formation of NiSi2, which often occurs at higher temperatures (750–1000°C) compared to other nickel silicide phases like NiSi (350–750°C) and Ni2Si (200–350°C). The formation of NiSi2 is a nucleation-controlled process, and its growth can be influenced by various factors, including temperature, time, and the presence of interfacial layers.

A significant area of investigation involves the crystallographic orientation of NiSi2 and its interface with silicon. aip.orgiucr.org The ability to create abrupt and atomically flat interfaces is crucial for device performance. aip.org Studies have shown that NiSi2 nanoplates tend to grow with their large surfaces parallel to the Si{111} crystallographic planes, regardless of the orientation of the silicon wafer's surface. iucr.orgiucr.org

Researchers are also focused on addressing challenges associated with NiSi2, such as its tendency to aggregate and degrade at high temperatures and the difficulty in achieving uniform growth. ontosight.ai To overcome these issues, alternative materials and techniques are being explored. ontosight.ai Furthermore, the influence of adding other elements, like platinum, to nickel silicide films is being investigated to improve their thermal stability and electrical properties. aip.org The overarching goal of these research efforts is to optimize the properties and applications of NiSi2 for current and future electronic devices. ontosight.ai

Research Findings on Nickel Silicide (NiSi2)

PropertyValueSignificance
Electrical Resistivity34–50 μΩ·cm (polycrystalline) wikipedia.orgLow resistivity enables efficient electrical conduction in microelectronic devices.
Formation Temperature750–1000°C High formation temperature ensures thermal stability during device fabrication.
Crystal StructureCubic, cF12 wikipedia.orgThe crystal structure influences its electrical and physical properties.
Lattice Mismatch with Si~0.4% Low lattice mismatch allows for the formation of high-quality epitaxial layers on silicon substrates.
Synthesis MethodsThermal Annealing, Chemical Vapor Deposition (CVD), Ion Beam Mixing ontosight.aiaaru.edu.joVarious methods allow for tailored synthesis depending on the desired application.

Propiedades

IUPAC Name

nickel(2+);silicon(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.2Si/q+2;2*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTYGNUPYSXKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si+4].[Si+4].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NiSi2+10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014290
Record name Nickel silicide (NiSi2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12201-89-7
Record name Nickel silicide (NiSi2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nickel silicide (NiSi2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel disilicide
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Synthesis and Growth Methodologies for Nickel Silicide Nisi2

Solid-Phase Reaction Mechanisms for Nickel Silicide Formation

The formation of nickel silicides through solid-phase reactions involves the direct interaction between a nickel film and a silicon substrate upon thermal annealing. This process is characterized by a sequential formation of different silicide phases as the temperature increases. Typically, the sequence begins with the formation of the nickel-rich phase Ni₂Si at temperatures above 200°C. As the temperature rises to over 350°C, Ni₂Si transforms into the monosilicide, NiSi. Finally, at temperatures generally above 750°C, the silicon-rich NiSi₂ phase is formed. chalcogen.ro The fundamental mechanism involves the diffusion of either nickel or silicon atoms across the interface of the reacting layers. om-cao.com In the Ni/Si system, nickel is generally considered the primary diffusing species that moves into the silicon substrate to react and form the silicide phases. chalcogen.romundfab.eu

In one-dimensional nanostructures like nanowires, the phase formation can be more complex. A kinetic competition model suggests that multiple nickel silicide phases may coexist during the initial stages of the reaction. The phase that ultimately dominates and grows is the one with the fastest growth kinetics under the specific reaction conditions. escholarship.org

Thin Film Solid-Phase Epitaxy of Nickel Silicide

Solid-phase epitaxy (SPE) is a method used to grow a crystalline thin film that adopts the crystal structure of the substrate. Nickel disilicide (NiSi₂) is particularly well-suited for epitaxial growth on silicon substrates due to its cubic CaF₂-type crystal structure and small lattice mismatch with silicon. om-cao.com This compatibility allows for the formation of high-quality, single-crystal NiSi₂ layers.

Interestingly, the formation temperature for epitaxial NiSi₂ can be significantly lower than the typical 750°C, especially when using very thin nickel films. Research has shown that when the initial nickel film thickness is on the order of a few nanometers (e.g., 2.5 to 3.7 nm), epitaxial-like NiSi₂ can form at temperatures as low as 300°C. aip.orgaip.org In-situ characterization using medium-energy ion scattering confirmed the transformation of a 3 nm thick disordered nickel film into an epitaxial silicide layer at approximately 290°C. nih.gov

The mechanism for this low-temperature epitaxy is thought to involve a precursor structure. Studies suggest the formation of a "Ni-adamantane" structure, where nickel atoms occupy the tetrahedral interstitial voids within the silicon crystal lattice. This configuration is believed to act as a template or precursor that facilitates the subsequent formation of the epitaxial NiSi₂ layer at low temperatures. aip.org This process can be utilized to create continuous and well-defined NiSi₂ layers confined within a pre-amorphized silicon region through a two-stage annealing process at temperatures well below the standard NiSi₂ formation temperature. dntb.gov.ua

Interfacial Reaction Kinetics in Nickel-Silicon Systems

The reaction between nickel and silicon begins at the interface, with studies showing that interactions occur even when nickel is deposited onto a clean silicon surface under high vacuum conditions. aip.org The resulting interface is not abrupt but is graded in composition, where nickel atoms are in a silicon-rich environment and silicon atoms are in a nickel-rich environment at their respective sides of the initial boundary. aip.org

The kinetics of this interfacial reaction are influenced by several factors, including temperature, the physical dimensions of the reactants, and the presence of any barrier layers. The crystallization temperature of the initial amorphous Ni-Si intermixing layer has been shown to decrease as the concentration of nickel within that layer increases. dntb.gov.ua In nanostructures, such as silicon nanowires, the reaction kinetics can vary significantly, with observed growth rates differing by orders of magnitude at the same temperature depending on the specific conditions. technion.ac.il The presence of a surface layer, like a native oxide shell on a silicon nanowire, can act as a diffusion barrier, hindering the reaction and slowing the growth rate of the silicide phases. mdpi.comacs.org

The table below summarizes key kinetic parameters and observations in the Ni-Si system.

ParameterObservationSystem ContextCitation(s)
Dominant Diffusing Species Nickel (Ni)Thin Film on Bulk Si chalcogen.romundfab.eu
Initial Reaction Occurs upon deposition, creating a graded interfaceNi on clean Si aip.org
Crystallization Temperature Decreases with increasing Ni content in the intermixed layerAmorphous Ni-Si layer dntb.gov.ua
Effect of Oxide Layer Hinders diffusion and retards silicide growthSi Nanowires mdpi.comacs.org
Growth Rate in Nanowires Varies substantially depending on conditions and presence of defectsSi Nanowires technion.ac.ilnih.gov

Advanced Fabrication Techniques for Nickel Silicide Nanostructures

The synthesis of NiSi₂ in the form of nanostructures such as nanowires and nanoparticles has been achieved through various advanced fabrication techniques. These methods can be broadly categorized into solid-state reactions on pre-existing silicon nanostructures and chemical vapor deposition (CVD) processes. nih.govresearchgate.net

Epitaxial Growth of Nickel Silicide Nanowires

Epitaxial NiSi₂ nanowires are of significant interest for nanoelectronic applications. A common approach for their fabrication is the solid-state reaction of nickel with single-crystal silicon nanowires (SiNWs). In this method, nickel is deposited onto a SiNW, and subsequent annealing causes the nickel to diffuse into the nanowire, forming a silicide. nih.gov

For SiNWs with a <111> crystal orientation, epitaxial NiSi₂ is often the first phase to form and demonstrates stability at temperatures up to 700°C. mdpi.com The growth can proceed axially along the nanowire, sometimes initiated from a point contact between the nickel source and the SiNW. technion.ac.il

Novel growth mechanisms have also been developed. One such method is the solid-liquid-solid (SLS) mechanism, which utilizes a liquid Au-Si alloy droplet at the tip of a SiNW. Nickel atoms are supplied via diffusion through the SiNW to the liquid droplet. When the droplet becomes supersaturated with both nickel and silicon, a NiSi₂ nucleus forms and subsequently grows, converting the SiNW into a NiSi₂ nanowire. acs.org This catalytic process has been shown to lower the formation temperature of NiSi₂ by as much as 100°C compared to conventional solid-state reactions. acs.org Another technique is the Metal-Induced Growth (MIG) method, where a nickel catalyst film reacts with sputtered silicon to form a silicide layer that acts as a seed for subsequent nanowire growth. om-cao.comresearchgate.net

Controlled Synthesis of Nickel Silicide Nanoparticles and Nanocrystals

The controlled synthesis of NiSi₂ nanoparticles and nanocrystals has been achieved through several methods. One direct approach involves the physical vapor deposition of a thin nickel film onto a silicon substrate, followed by an annealing step to induce the silicidation reaction. chalcogen.ro The size of the resulting nanocrystals, which can range from tens to hundreds of nanometers, is dependent on the thickness of the initial nickel film and the annealing temperature. chalcogen.ro

Microwave annealing has been employed as a low-temperature alternative to conventional rapid thermal annealing for synthesizing nickel silicide nanocrystals. chalcogen.ro Another sophisticated technique involves a sequential catalyst reaction carried out inside an ultrahigh vacuum transmission electron microscope (UHVTEM). In this process, NiSi₂ nanocrystals are first formed within a liquid Au-Si catalytic droplet, and these pre-formed nanocrystals are then incorporated into a Si nanowire as it grows, creating an endotaxial nanostructure. nih.gov Furthermore, phase-selective synthesis has been demonstrated in molten salt environments, such as a LiI-KI eutectic mixture, where reacting a nickel(II) salt with a silicon source like sodium silicide (Na₄Si₄) can yield nickel silicide nanocrystals. rsc.orgresearchgate.net

Low-Temperature Formation Strategies for Nickel Silicide

While the bulk formation of NiSi₂ typically requires temperatures exceeding 750°C, several strategies have been developed to synthesize this phase at significantly lower temperatures. chalcogen.ro These methods are crucial for applications in microelectronics where lower thermal budgets are required.

A key factor influencing the formation temperature is the thickness of the initial nickel film. As detailed in section 2.1.1, using ultrathin nickel films (approximately 2-4 nm thick) can enable the formation of epitaxial NiSi₂ at temperatures as low as 290-300°C. aip.orgaip.orgnih.gov

Catalytic processes also offer a pathway to reduced formation temperatures. The gold-catalyzed solid-liquid-solid (SLS) mechanism for nanowire synthesis, for instance, lowers the NiSi₂ formation temperature by about 100°C. acs.org Additionally, the choice of annealing technique plays a role; microwave annealing has been used to form nickel silicide (NiSi) nanocrystals at 350°C, a temperature much lower than that for NiSi₂ formation via conventional annealing. chalcogen.ro The introduction of alloying elements can also be used to control phase formation. Adding a small amount of platinum to the initial nickel film has been shown to suppress the formation of NiSi₂ at low temperatures (~300°C), promoting the formation of the NiSi phase instead. aip.org

The table below summarizes various low-temperature formation strategies for nickel silicides.

StrategyAchieved TemperatureFormed Phase/StructureMechanism/Key FactorCitation(s)
Ultrathin Film Deposition ~290-300°CEpitaxial NiSi₂Initial Ni film thickness of ~3 nm aip.orgnih.gov
Au-Catalyzed SLS Growth ~100°C lower than solid-stateNiSi₂ NanowireLiquid Au-Si alloy mediating growth acs.org
Microwave Annealing 350°CNiSi NanocrystalsRapid, localized heating chalcogen.ro
Platinum Alloying ~300°CSuppressed NiSi₂ formation, favored NiSiPt alters nucleation and growth kinetics aip.org

Influence of Substrate and Deposition Parameters on Nickel Silicide Morphology and Phase Formation

The formation, crystal structure (phase), and physical shape (morphology) of nickel silicide (NiSi₂) are significantly influenced by the characteristics of the substrate and the parameters used during its deposition. These factors are critical in determining the properties of the resulting NiSi₂ for its application in electronic devices.

Substrate Effects

The choice of substrate material and its crystallographic orientation plays a pivotal role in the growth of NiSi₂. Silicon (Si) wafers are the most common substrates due to their direct relevance in microelectronics.

Silicon Substrate Orientation: The crystallographic orientation of the silicon substrate dictates the epitaxial relationship with the growing NiSi₂ film. NiSi₂ has a cubic CaF₂ structure with a small lattice mismatch of about -0.4% with silicon, which allows for the growth of high-quality epitaxial layers. scientific.net

On Si(111) substrates, NiSi₂ can grow with two distinct epitaxial orientations: Type A, where the NiSi₂ lattice has the same orientation as the silicon substrate, and Type B, where the NiSi₂ lattice is rotated 180° about the surface-normal direction. rug.nl The formation of either Type A or Type B can be controlled by the thickness of the initial nickel (Ni) deposition and subsequent annealing temperatures. ritsumei.ac.jp For instance, Ni deposition of 10±1 Å followed by annealing at ~500°C tends to form Type B NiSi₂, while a deposition of 18±1 Å under similar annealing conditions leads to Type A NiSi₂. ritsumei.ac.jp Generally, NiSi₂ layers grown on Si(111) can have planar and atomically smooth interfaces. scientific.net

On Si(001) substrates, the epitaxial growth is more complex. The system tends to favor the formation of NiSi₂{111}/Si{111} interfaces, which results in the formation of pyramidal islands rather than continuous, smooth layers. scientific.netresearchgate.net Achieving a closed, uniformly oriented NiSi₂ layer on Si(001) is a significant challenge. scientific.net

Presence of an Interlayer: The existence of a thin layer, such as native silicon dioxide (SiO₂), on the silicon substrate can dramatically alter the reaction between nickel and silicon.

A native SiO₂ layer can act as a diffusion barrier, limiting the solid-state reaction between Ni and Si. researchgate.netescholarship.org The reaction may be delayed until higher temperatures (around 800°C) are reached, where Ni can diffuse through pinholes or defects in the oxide layer. escholarship.orgresearchgate.net The thickness of the resulting silicide layer is dependent on the initial Ni film thickness. researchgate.netescholarship.org

In some cases, the presence of an interfacial oxide layer, even a very thin one (~20 Å), can inhibit the Ni-Si reaction at temperatures below 800°C. researchgate.net

Conversely, nitride-mediated epitaxy, where a thin silicon nitride (Si₃N₄) layer is used, can promote the growth of high-aspect-ratio NiSi₂ nanowires on Si(001). aip.org

Inert Substrates: When Ni-Si alloys are deposited on inert substrates, such as thermally oxidized silicon, the crystallization kinetics and resulting phases differ from those on a pure silicon substrate. aip.org For instance, after annealing up to 800°C, only the NiSi₂ phase is identified on a Si substrate, whereas on an inert substrate, both NiSi and NiSi₂ phases can form if the nickel content is above 33 at.%. aip.org

Deposition and Annealing Parameters

The parameters used during the deposition of nickel and the subsequent annealing process are critical in controlling the phase and morphology of the resulting nickel silicide.

Deposition Method:

Molecular Beam Epitaxy (MBE): This technique allows for precise control over the deposition of Ni and Si atoms, enabling the growth of high-quality epitaxial NiSi₂ films. rug.nlritsumei.ac.jpnasa.gov By co-depositing Ni and Si in the correct stoichiometric ratio (1:2), it's possible to form NiSi₂ directly. ritsumei.ac.jp

Reactive Deposition Epitaxy (RDE): In RDE, metal atoms are deposited onto a heated substrate, leading to an immediate reaction and silicide formation. aip.orgaip.org Slow deposition rates in RDE can lead to the direct formation of NiSi₂, bypassing the formation of nickel-rich silicide phases. aip.org This method has been used to grow self-assembled epitaxial NiSi₂ nanowires on Si(001). aip.orgle.ac.uk

Sputtering: This is a common physical vapor deposition technique used to deposit Ni films. ijcce.ac.irmdpi.com The RF power during sputtering can influence the properties of the deposited Ni film, which in turn affects the subsequent silicide formation. mdpi.com

Chemical Vapor Deposition (CVD): This method, involving the decomposition of precursor gases like silane (B1218182) (SiH₄) on a nickel surface, is used for growing nickel silicide nanowires. pdx.edunih.govaip.org

Annealing Temperature: The annealing temperature is a crucial parameter that drives the solid-state reaction between nickel and silicon, leading to the formation of different nickel silicide phases.

The formation of NiSi₂ from a thin Ni film on Si typically occurs at temperatures above 750°C. aip.org However, under certain conditions, such as with very thin Ni films (below 2 nm), NiSi₂ can form at temperatures as low as 350°C. escholarship.org

The sequence of phase formation generally proceeds from nickel-rich silicides (like Ni₂Si) at lower temperatures to the silicon-rich NiSi₂ at higher temperatures. mdpi.com For example, a transformation from NiSi to NiSi₂ can occur at 450°C and above, with phase-pure NiSi₂ being obtained at 500°C with prolonged silane exposure in a CVD process. researchgate.netacs.org

In the presence of certain alloying elements like Aluminum (Al) or Gallium (Ga), the formation temperature of NiSi₂ can be significantly lowered from 700°C to at least 500°C. scientific.net

Initial Nickel Film Thickness: The thickness of the deposited nickel film has a profound effect on the final silicide phase and morphology.

For Ni films thicker than a critical thickness, the reaction typically follows the standard sequence, forming polycrystalline NiSi, which can agglomerate at higher temperatures. sci-hub.se

For Ni films below a critical thickness (e.g., < 3.7 nm), epitaxial NiSi₂ films can form directly and exhibit enhanced thermal stability up to 800°C. sci-hub.seresearchgate.net For example, a 3 nm Ni film on a highly doped Si substrate can form NiSi₂ at 450°C. sci-hub.se

The thickness also influences the morphology. For instance, annealing a pure Ni film can result in large pyramidal NiSi₂ islands, while the addition of elements like Al can lead to the formation of closed NiSi₂ layers. scientific.net

Deposition Rate: A slow deposition rate, particularly in RDE, can favor the direct formation of the most stable silicide phase, NiSi₂. aip.org For example, a Ni deposition flux of 0.03 Å/s can result in the direct formation of NiSi₂ at a substrate temperature as low as 400°C. aip.org

The interplay of these factors is summarized in the following tables, which provide an overview of how different conditions influence the resulting NiSi₂.

Research Findings on NiSi₂ Morphology and Phase Formation

SubstrateDeposition/Growth MethodKey ParametersResulting NiSi₂ MorphologyResulting NiSi₂ PhaseReference(s)
Si(111)MBENi deposition: 10±1 Å, Annealing: ~500°CEpitaxial layerType B NiSi₂ ritsumei.ac.jp
Si(111)MBENi deposition: 18±1 Å, Annealing: ~500°CEpitaxial layerType A NiSi₂ ritsumei.ac.jp
Si(001)Solid-State ReactionAnnealing of pure Ni filmPyramidal islandsA- and B-type NiSi₂ scientific.net
Si(001)RDE and Nitride-Mediated EpitaxySi₃N₄ interlayerHigh-aspect-ratio nanowiresEpitaxial NiSi₂ aip.org
Si(100)Solid-State ReactionInitial Ni film < 3.7 nmEpitaxial-like layerNiSi₂ researchgate.net
Si(100)Solid-State ReactionInitial Ni film 3 nm, Annealing: 450°C-NiSi₂ (220) and (311) sci-hub.se
Si(100)Solid-State ReactionInitial Ni film 6 nm, Annealing: >600°C-Transformation from NiSi to NiSi₂ sci-hub.se
Thermally Oxidized SiCo-evaporationNi content > 33 at.%, Annealing up to 800°CThin filmNiSi and NiSi₂ aip.org
Si Wafer with SiO₂Ni Film EvaporationAnnealing: 370-420°C, Reactor Pressure: 2.2 TorrUniform nanowires (~17 nm diameter)Nickel Silicide pdx.edu

Influence of Deposition and Annealing Parameters on NiSi₂ Formation

Deposition MethodSubstrateDeposition RateAnnealing TemperatureResulting NiSi₂ Phase/MorphologyReference(s)
RDESi0.03 Å/s400°CDirect formation of NiSi₂ aip.org
CVD (Silane exposure)Ni film-450°CTransformation to NiSi₂ from NiSi researchgate.netacs.org
CVD (Silane exposure)Ni film-500°CPhase-pure NiSi₂ researchgate.netacs.org
SputteringSi(100)-600°C (third step)Epitaxial NiSi₂ researchgate.net
MBE (Co-deposition)Si(111)0.5 - 2 ML/min~500°CHigh-quality Type B NiSi₂ layer ritsumei.ac.jp

Crystallographic and Structural Characterization of Nickel Silicide Nisi2

Epitaxial Relationship Analysis of Nickel Silicide on Silicon Substrates

NiSi₂ possesses a cubic CaF₂ crystal structure with a lattice parameter of 0.54056 nm, which is very close to that of silicon (0.543 nm), resulting in a small lattice mismatch of approximately -0.4%. ustb.edu.cncambridge.org This close lattice match facilitates the epitaxial growth of NiSi₂ on silicon substrates, particularly on low-index planes like (100) and (111). ustb.edu.cncambridge.org

Two primary epitaxial orientations are observed for NiSi₂ on Si(111):

Type A: The NiSi₂ lattice has the same orientation as the silicon substrate. ustb.edu.cn

Type B: The NiSi₂ lattice is rotated by 180° about the common <111> axis, creating a twin relationship with the substrate. ustb.edu.cnrug.nl

The selection between Type A and Type B epitaxy can be influenced by the thickness of the initial nickel film deposited and the annealing conditions. aps.org For instance, thin Ni layers (around 5 Å) tend to form Type B interfaces, while thicker layers (around 18 Å) can result in Type A interfaces after annealing. aps.org On Si(100) substrates, the epitaxial relationship is typically NiSi₂(100) || Si(100) and NiSi₂ diva-portal.org || Si diva-portal.org. aps.org

The growth of epitaxial NiSi₂ can be achieved through various methods, including solid-phase epitaxy, molecular beam epitaxy (MBE), and even at room temperature under specific conditions. aip.orgresearchgate.net For example, the deposition of a few monolayers of nickel followed by codeposition of NiSi₂ at room temperature can lead to high-quality single-crystal Type B NiSi₂ layers on Si(111). aip.org The presence of certain dopants, such as boron, has been observed to promote the formation of epitaxial NiSi₂ at temperatures as low as 250–280 °C. aip.org Furthermore, the introduction of nitrogen during Ni film deposition can facilitate the formation of epitaxial NiSi₂ at 500°C. atlas.jp

The table below summarizes the key epitaxial relationships of NiSi₂ on different silicon substrates.

Silicon Substrate OrientationNiSi₂ OrientationEpitaxial Relationship TypeKey Observations
Si(111)NiSi₂(111)Type ASame orientation as the substrate. ustb.edu.cn Favorable for thicker initial Ni films. aps.org
Si(111)NiSi₂(111)Type BRotated 180° about the <111> axis (twin relationship). ustb.edu.cn Favorable for thin initial Ni films. aps.org Can be grown at room temperature. aip.org
Si(100)NiSi₂(100)-Orientation is globalsino.comSi || globalsino.comNiSi₂ and researchgate.netSi || researchgate.netNiSi₂. aps.org The interface often exhibits {111} faceting. researchgate.net
Si(112)MultipleType A and Type BComplex interfaces including NiSi₂(111)/Si(111), NiSi₂(001)/Si(001), and others can form. ustb.edu.cn

Investigation of Interfacial Structures and Defects in Nickel Silicide

The interface between NiSi₂ and silicon is atomically sharp and has been extensively studied. uni-kiel.de The atomic coordination at the interface plays a crucial role in its electronic properties.

On the Si(111) substrate, both Type A and Type B interfaces have been investigated. The Type A NiSi₂(111)/Si(111) interface can exhibit a seven-fold coordination where the interfacial Ni atoms are bonded to seven Si atoms. ustb.edu.cn A corrected seven-fold coordination model has also been proposed. ustb.edu.cn For the Type B interface, a seven-fold coordination for Ni atoms is also found. ustb.edu.cn

For the NiSi₂(100)/Si(100) interface, early models suggested that interfacial Ni atoms are six-fold coordinated, with Si atoms maintaining tetrahedral coordination. cambridge.org However, more recent studies using aberration-corrected scanning transmission electron microscopy have revealed a 2x1 reconstructed interface. aps.org This reconstructed structure involves five-fold coordinated silicon and seven-fold coordinated nickel atoms at the interface. aps.org

Defects at the NiSi₂/Si interface are critical as they can influence the material's properties and device performance. Misfit dislocations are commonly observed to relieve the strain caused by the lattice mismatch between NiSi₂ and Si. In the case of a direct epitaxial relationship, a network of a/2<110> edge dislocations can be present. researchgate.net For twinned regions (Type B), the dislocation network is composed of a/6<112> dislocations. researchgate.net These dislocations can be observed as an orthogonal network of linear segments along <110> directions at the NiSi₂(100)/Si interface. cambridge.org

Interestingly, the presence of impurities like sulfur at the interface can lead to an expansion of the NiSi₂ lattice, inverting the sign of the lattice mismatch and resulting in dislocations with extra half atomic planes in the Si substrate. uni-kiel.de The interface can also exhibit faceting, particularly on the (100) surface, where {111} facets are often observed. researchgate.netuni-kiel.de

The table below summarizes different interfacial structures and defects found in the NiSi₂/Si system.

InterfaceObserved Interfacial StructureCommon Defects
NiSi₂(111)/Si(111) - Type ASeven-fold and corrected seven-fold Ni coordination. ustb.edu.cnMisfit dislocations.
NiSi₂(111)/Si(111) - Type BSeven-fold Ni coordination. ustb.edu.cna/6<112> dislocation network in twinned regions. researchgate.net
NiSi₂(100)/Si(100)Six-fold Ni coordination (early models). cambridge.org 2x1 reconstruction with five-fold Si and seven-fold Ni coordination. aps.orga/2<110> misfit dislocations, {111} facets. researchgate.netuni-kiel.deresearchgate.net

Phase Transformations and Stability of Nickel Silicide Phases

The formation of nickel silicides typically follows a sequence of phases as the annealing temperature increases: Ni → Ni₂Si → NiSi → NiSi₂. globalsino.comcambridgecore.org The δ-Ni₂Si phase often forms first due to its large interdiffusion coefficient. cambridgecore.org NiSi forms at higher temperatures and is stable up to about 700°C, after which the higher-resistivity NiSi₂ phase begins to nucleate. cambridgecore.orgaip.org

However, this sequence can be altered by factors such as the initial nickel film thickness. ibm.comresearchgate.net For very thin Ni films (a few nanometers), the NiSi phase may not form at all, and instead, NiSi₂ can form at temperatures as low as 400°C. ibm.comresearchgate.net

The transformation from NiSi to NiSi₂ is a critical aspect of thermal stability, especially for applications in microelectronics where NiSi is often the desired phase due to its lower resistivity. The NiSi-to-NiSi₂ transition temperature can be increased by reducing the rapid thermal annealing (RTA) time. aip.orgcambridge.orgaip.org For instance, reducing the RTA time from 60 seconds to 1 second can increase the transition temperature from 700°C to over 800°C. aip.orgcambridge.orgaip.org

The thermal stability of NiSi₂ itself is also a concern, particularly regarding agglomeration at high temperatures. Agglomeration, where the silicide film breaks up into islands, can become severe at temperatures around 800°C. aip.orgsjtu.edu.cn The stability of polycrystalline NiSi₂ films can be significantly influenced by impurities or dopants in the silicon substrate. aip.orgsjtu.edu.cn For example, the presence of fluorine has been shown to retard the growth of NiSi₂ grains and resist agglomeration at temperatures up to 900°C. aip.org In contrast, implants of Si⁺, B⁺, As⁺, and P⁺ can lead to severe agglomeration at 800°C. aip.orgsjtu.edu.cn

The table below outlines the typical phase transformation sequence and factors affecting the stability of NiSi₂.

Transformation/Stability AspectTypical Temperature RangeInfluencing FactorsKey Research Findings
Ni → Ni₂Si → NiSi~200-350°C (Ni₂Si), ~350-700°C (NiSi)Annealing temperature, film thickness.Standard formation sequence for thicker Ni films. globalsino.comcambridgecore.org
NiSi → NiSi₂~700-750°CAnnealing time, film thickness. aip.orgcambridge.orgaip.orgShorter RTA times increase the transition temperature. aip.orgaip.org
Direct NiSi₂ formation~400°CUltra-thin initial Ni film (< 5 nm). ibm.comresearchgate.netBypasses the NiSi phase formation. ibm.comresearchgate.net
NiSi₂ Agglomeration≥ 700-800°CSubstrate dopants/impurities. aip.orgsjtu.edu.cnFluorine improves thermal stability; other dopants can enhance agglomeration. aip.orgsjtu.edu.cn

Lattice Dynamics and Vibrational Spectroscopy of Nickel Silicide

The vibrational properties of NiSi₂ can be investigated using techniques like Raman spectroscopy and theoretical calculations. NiSi₂ has a cubic CaF₂ structure, which, based on symmetry, should have one triply degenerate Raman active phonon mode. researchgate.net

First-principles calculations have been used to determine the phonon dispersion curves and density of states for NiSi₂. tandfonline.comresearchgate.netradioeng.cz These calculations predict zone-center phonon modes at approximately 311 cm⁻¹ (infrared active) and 323 cm⁻¹ (Raman active), which show good agreement with experimental Raman scattering data. tandfonline.com

Experimental Raman spectra of NiSi₂ often show broad peaks in the range of 200–450 cm⁻¹, which have been attributed to disorder-induced Raman scattering. researchgate.netntu.edu.sg More specific peaks for NiSi₂ have been identified at approximately 231, 288, 321, and 396 cm⁻¹. ntu.edu.sg The presence of broad peaks between 250 and 400 cm⁻¹ is often used to confirm the formation of the NiSi₂ phase.

The table below presents a summary of the vibrational modes of NiSi₂.

MethodObserved/Calculated Frequencies (cm⁻¹)Assignment
First-principles calculation~323Raman active T₂g mode. tandfonline.com
First-principles calculation~311Infrared active T₁u mode. tandfonline.com
Raman Spectroscopy231, 288, 321, 396Characteristic peaks for NiSi₂. ntu.edu.sg
Raman Spectroscopy250-400 (broad peaks)Disorder-induced scattering, indicative of NiSi₂ formation. researchgate.net

Strain Engineering and Relaxation Mechanisms in Nickel Silicide Films

Due to the small but non-zero lattice mismatch between NiSi₂ and Si, thin films of NiSi₂ are under strain. This strain can be engineered and its relaxation is a key factor in maintaining the structural integrity of the film. The lattice misfit between NiSi₂ and Si is about -0.4% at room temperature. ustb.edu.cncambridge.org

During the formation of NiSi₂ on Si(111), a significant reduction in compressive stress (around 200 MPa) is observed, which is attributed to the multiplication and interfacial glide of Shockley partial dislocations. cambridge.org In contrast, on Si(001), the stress reduction is much smaller (50-100 MPa), which is thought to be due to the presence of less mobile, sessile misfit-compensating ledges at the interface. cambridge.org

The growth of epitaxial NiSi₂ films can exhibit a self-limiting behavior, where the thickness of the silicide saturates even with an excess supply of nickel. atlas.jp This is attributed to the growth being governed by the slower lattice diffusion of Ni atoms, as opposed to the faster grain boundary diffusion that dominates in polycrystalline films. atlas.jp This self-limiting growth, driven by the lattice diffusion mechanism, is a form of strain management, as it prevents the uncontrolled growth that could lead to higher strain and defect formation. atlas.jp

Strain can also be influenced by external factors. For instance, the presence of a high concentration of sulfur at the NiSi₂/Si interface can lead to an expansion of the NiSi₂ lattice, which inverts the sign of the lattice mismatch and changes the strain state of the film. uni-kiel.de This alteration of strain can, in turn, affect the formation and nature of interfacial dislocations. uni-kiel.de

The table below summarizes the key aspects of strain and relaxation in NiSi₂ films.

PhenomenonSubstrate OrientationMechanismKey Observation
Stress RelaxationSi(111)Dislocation multiplication and glide. cambridge.orgSignificant compressive stress reduction (~200 MPa). cambridge.org
Stress RelaxationSi(001)Formation of sessile misfit-compensating ledges. cambridge.orgSmall stress reduction (50-100 MPa). cambridge.org
Self-Limiting GrowthSi(100)Lattice diffusion of Ni atoms. atlas.jpNiSi₂ thickness saturates at ~10 nm, indicating a strain-managed growth. atlas.jp
Strain InversionSi(100)Sulfur segregation at the interface. uni-kiel.deInverts the sign of the lattice mismatch, altering dislocation configuration. uni-kiel.de

Electronic Structure and Quantum Phenomena in Nickel Silicide Nisi2

First-Principles Calculations of Nickel Silicide Band Structure

First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic band structure and bonding characteristics of NiSi₂. researchgate.net Methods like the Full-Potential Linearized Augmented Plane Wave (FLAPW) and Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) have been employed to compute the band structure and the density of states (DOS). researchgate.netiaea.orgosti.gov

These theoretical studies reveal that NiSi₂ exhibits metallic properties. nih.gov The electronic structure is characterized by strong hybridization between the nickel 3d orbitals and the silicon p orbitals, which forms the basis of the covalent bonding in the compound. researchgate.netnih.gov Calculations of the density of states and valence electron density show that among the common nickel silicides (Ni₂Si, NiSi, and NiSi₂), Ni₂Si possesses the bond with the most pronounced covalent character and the most transition metal-like Ni 3d band. nih.gov In contrast, the hybridized band in NiSi₂ is formed by Ni d and p orbitals with Si p orbitals. researchgate.net The density of states near the Fermi level (EF) is found to be very low. aps.org

First-principles calculations have also been used to investigate the properties of interfaces, such as silicene on NiSi₂(111). These studies have determined that the Si-terminated NiSi₂(111) surface is more stable than the Ni-terminated surface due to its lower surface energy (1.37 J/m² vs. 3.79 J/m²). aip.orgiaea.org Furthermore, calculations show that hydrogenating the NiSi₂ substrate can weaken the binding with a silicene layer, leading to a partial decoupling of their electronic properties and the opening of a small band gap (0.14 eV) in the silicene. aip.org

Calculation Method System Studied Key Findings
FLAPW within DFT/LDA Bulk NiSi₂Calculated band structure, total and projected DOS, and theoretical Electron Energy-Loss Spectrum. researchgate.net
First-principles (unspecified) Silicene on NiSi₂(111)Si-terminated surface is more stable. Hydrogenation of the substrate induces a 0.14 eV band gap in silicene. aip.org
TB-LMTO in ASA NiSi₂Good agreement between calculated total and partial DOS and experimental v-XPS spectra. iaea.orgosti.gov
First-principles total-energy NiSi₂/Si(001) interfaceA stable structural model with sevenfold-coordinated interface metal atoms and Si dimers was identified. capes.gov.br

Experimental Probes of Electronic Band Structure in Nickel Silicide (e.g., Photoelectron Spectroscopy)

Experimental techniques provide critical validation for theoretical models of NiSi₂'s electronic structure. Synchrotron-radiation photoemission spectroscopy and X-ray photoelectron spectroscopy (XPS) have been widely used to probe the valence band. iaea.orgosti.govaps.org

These studies consistently show that the valence band of NiSi₂ is dominated by features derived from the Ni 3d states. aps.org For NiSi₂, the center of these d-bands is located at approximately -3.2 eV relative to the Fermi level. aps.org This position shifts towards the Fermi level as the nickel concentration in the silicide increases (e.g., to -1.3 eV for Ni₂Si). aps.org The experimental spectra from XPS are in good agreement with the theoretical densities of states calculated using methods like TB-LMTO. iaea.orgosti.gov An important finding from these photoemission studies is that the observed d-band features primarily reflect d-states that are not directly involved in the Ni-Si covalent bonds. aps.org

Angle-resolved photoelectron spectroscopy (ARPES) has been used to study single-monolayer NiSi₂ grown on Si(111). researchgate.net These experiments reveal highly-dispersive metallic bands around the Γ point, forming hexagonal-like contours in the Fermi surface, which are characteristic of NiSi₂-layer electrons. researchgate.net Additionally, energy-loss near-edge structure (ELNES) analysis of Ni L₃- and Si L₂,₃-edges has been used to study the unoccupied bands, with results that align well with theoretical spectra calculated for the ground state. nih.gov

Experimental Technique Sample Type Key Observations
Synchrotron Photoemission Bulk NiSi₂Valence band dominated by Ni 3d-derived features at -3.2 eV; low density of states at EF. aps.org
XPS (v-XPS) Bulk NiSi₂Good agreement with theoretical DOS calculations (TB-LMTO). iaea.orgosti.gov
ARPES Single-monolayer NiSi₂ on Si(111)Highly-dispersive metallic bands forming hexagonal Fermi surface contours. researchgate.net
ELNES Nanometer-sized NiSi₂Experimental spectra of Ni L₃ and Si L₂,₃ edges explained well by theoretical calculations. nih.gov

Metal-Semiconductor Junction Formation and Ohmic Contact Research with Nickel Silicide

NiSi₂ is a critical material in the formation of metal-semiconductor junctions, particularly for ohmic contacts in silicon-based microelectronics. researchgate.net The formation of nickel silicide contacts typically involves a solid-state reaction between a deposited nickel film and the silicon substrate, initiated by thermal annealing. researchgate.net The resulting silicide phase (e.g., Ni₂Si, NiSi, or NiSi₂) depends on the annealing temperature and duration. researchgate.net Ni₂Si often forms first, followed by the lower-resistivity NiSi phase, which is stable up to around 700°C, after which the final NiSi₂ phase begins to nucleate. researchgate.netdavidpublisher.com

For contacts to n-type silicon carbide (SiC), nickel-based metallization is most common. iphy.ac.cndiva-portal.org Achieving a low-resistance ohmic contact, as opposed to a rectifying Schottky contact, often requires high-temperature annealing. scispace.com Studies on NiSi₂ contacts to n-type 6H-SiC have achieved specific contact resistances as low as 3.84×10⁻⁶ Ωcm². iphy.ac.cn The transition from Schottky to ohmic behavior is linked to the formation of specific silicide phases at the interface and the diffusion of atoms. iphy.ac.cnscispace.com While the formation of silicides is necessary, it is not always sufficient to guarantee ohmic behavior; for instance, Ni₂Si has been shown to form Schottky barriers on SiC. scispace.com The electrical properties are heavily influenced by the doping of the semiconductor, with tunneling through a thin Schottky barrier being the primary mechanism for ohmic conduction in highly doped semiconductors. diva-portal.org

Research has also explored the use of interlayers like Molybdenum (Mo) or Zinc (Zn) during Ni silicide formation. These interlayers can help improve the thermal stability of the desired NiSi phase, preventing its transformation into the more resistive NiSi₂ phase at higher temperatures. davidpublisher.com

Substrate Contact Structure Annealing Conditions Specific Contact Resistance (ρc)
n-type 6H-SiC NiSi₂/SiCTwo-step anneal (e.g., 350°C for 20 min + 950°C for 3 min)3.84×10⁻⁶ Ωcm² iphy.ac.cn
n-type 6H-SiC NiSi/SiCTwo-step anneal (e.g., 350°C for 20 min + 950°C for 3 min)1.78×10⁻⁶ Ωcm² iphy.ac.cn
n-type 4H-SiC Ni/Si multilayers800-1100°COhmic contact formation studied scispace.com
n-Si(111) NiSi₂/n-SiAnnealing at 450-500°CForms epitaxial interfaces with distinct Schottky barrier heights for Type-A (0.65 eV) and Type-B (0.79 eV) orientations. rug.nl

Quantum Confinement Effects in Nickel Silicide Nanostructures

When the dimensions of NiSi₂ are reduced to the nanoscale, as in nanowires or nanoplates, quantum confinement effects can emerge, and the material's growth kinetics can be significantly altered. acs.org The phase formation sequence observed in bulk materials does not always hold true at the nanoscale. acs.org

For instance, in the reaction of nickel with silicon nanowires, NiSi₂ can be the first phase to form and grow through the nanowire, which is different from the typical sequence in thin films. acs.orgrsc.org The growth and phase stability are influenced by factors such as stress and the presence of a confining structure, like a silicon oxide (SiOₓ) shell. acs.orgresearchgate.net Studies on Si/SiOₓ core-shell nanowires have shown that an oxide shell can dramatically retard the growth rate of nickel silicide phases, including NiSi₂. acs.org This confinement effect demonstrates that phase transformations can be influenced by stress at the nanoscale. acs.org

The unique properties of these nanostructures are being explored for advanced electronic devices. Transistors with ultrashort channel lengths (as small as 17 nm) have been fabricated using controlled silicidation of silicon nanowires to form NiSi₂ source/drain contacts. acs.org These devices, which exhibit atomically sharp NiSi₂–Si interfaces, demonstrate high performance, but also show short-channel effects characteristic of Schottky barrier field-effect transistors (SB-FETs). acs.org

Nanostructure System Key Observation Implication
Ni reacting with bare Si nanowire NiSi₂ grows initially through the nanowire, followed by transformation to a Ni-rich phase. acs.orgPhase formation sequence differs from bulk/thin film systems.
Ni reacting with Si/SiOₓ core-shell nanowire Growth rate of NiSi₂ is dramatically retarded with increasing oxide shell thickness. acs.orgStructural confinement and stress influence phase transformation at the nanoscale. acs.orgresearchgate.net
Si nanowire with NiSi₂ contacts Fabrication of transistors with channels down to 17 nm. acs.orgEnables high-performance SB-FETs, but transport is limited by short-channel effects specific to these devices. acs.org

Spin-Dependent Transport Phenomena in Nickel Silicide

The intersection of spintronics and silicon technology has motivated research into spin-dependent transport across metal-silicide/silicon interfaces. NiSi₂/Si junctions are of particular interest for these applications. rug.nl Although bulk nickel silicides are not ferromagnetic, they can be integrated into spintronic devices, such as metallic spin valves, where spin-polarized currents are manipulated. nist.govwhiterose.ac.uk

A crucial parameter for understanding spin transport in these structures is the hot electron attenuation length in the NiSi₂ layer. rug.nl Studies have been conducted on epitaxial NiSi₂/n-Si(111) interfaces to quantify this property and understand the underlying scattering processes. rug.nl The ability to grow high-quality, epitaxial NiSi₂ on silicon with an atomically sharp interface is essential for preserving the spin information of transported electrons. rug.nl While much of the research in "spin caloritronics" has focused on ferromagnetic thin films, the principles of spin-dependent thermal transport are relevant for developing new types of devices that utilize both the charge and spin of electrons in silicon-compatible materials. aps.org The engineering of the silicide-silicon interface is critical for controlling the Schottky barrier and enabling the manipulation of spin-polarized carriers. whiterose.ac.uk

Advanced Analytical Techniques in Nickel Silicide Nisi2 Research

High-Resolution Transmission Electron Microscopy (HRTEM) for Interfacial Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the atomic-level investigation of interfaces between NiSi₂ and silicon substrates. Due to the small lattice mismatch of approximately 0.4% between NiSi₂ (which has a CaF₂ structure) and silicon (with a diamond structure), epitaxial growth of NiSi₂ on silicon is readily achievable. cambridge.orgustb.edu.cn HRTEM allows for direct visualization of the atomic arrangements at these interfaces, revealing critical details about their structure and quality. cambridge.orgustb.edu.cntandfonline.com

Detailed Research Findings:

Interfacial Structure: HRTEM studies have been instrumental in identifying different atomic models for the NiSi₂/Si interface. For the NiSi₂/(001)Si interface, a model where nickel atoms are six-fold coordinated and silicon atoms are tetrahedrally coordinated has been proposed. cambridge.org Further HRTEM imaging combined with computer simulations has revealed a modified six-fold interface structure that includes an additional layer of four-fold planar bonded silicon atoms at the interface. cambridge.org

Epitaxial Relationships: The growth of epitaxial NiSi₂ on silicon can result in different orientations, known as type A and type B. ustb.edu.cn HRTEM can distinguish between these, where type A has the same crystallographic orientation as the silicon substrate, and type B is rotated 180° about the surface normal. Cross-sectional HRTEM analysis has been used to study the interfaces of both type A and type B NiSi₂ on various silicon orientations, such as (112)Si. ustb.edu.cn

Interface Defects: The presence of defects such as dislocations and steps at the interface can be directly observed with HRTEM. tandfonline.comaip.org For instance, in NiSi₂ grown on (111)Si, cross-sectional HRTEM has been used to analyze misfit dislocations, providing information on their Burgers vectors and spacing. tandfonline.com In silicon nanowires, HRTEM has revealed atomically sharp NiSi₂–Si interfaces. aip.orgmdpi.com

Phase Identification: HRTEM is also used to confirm the formation of the NiSi₂ phase and to study its transformation from other nickel silicide phases like Ni₂Si and NiSi. tandfonline.commdpi.comdiva-portal.org For example, in-situ TEM studies have tracked the reaction of nickel with silicon, showing the sequential formation of Ni₂Si, NiSi, and finally NiSi₂. tandfonline.com

Interactive Table: HRTEM Findings on NiSi₂ Interfaces
FeatureObservationSignificanceReferences
Coordination Ni atoms can be six-fold, seven-fold, or eight-fold coordinated at the interface.Determines the electronic properties and stability of the interface. cambridge.org, ustb.edu.cn, tandfonline.com
Epitaxy Type A (aligned) and Type B (rotated) epitaxial relationships are common.Influences the Schottky barrier height and overall device performance. ustb.edu.cn
Defects Misfit dislocations and interfacial steps are frequently observed.Affects the electrical characteristics and reliability of the contact. aip.org, tandfonline.com
Interface Sharpness Atomically sharp interfaces can be achieved under optimized growth conditions.Crucial for predictable and uniform device behavior. aip.org, mdpi.com

X-ray Diffraction (XRD) and Reflectivity Studies of Nickel Silicide Thin Films

X-ray Diffraction (XRD) and X-ray Reflectivity (XRR) are powerful, non-destructive techniques used to characterize the structural properties of NiSi₂ thin films. XRD provides information about the crystalline phases present, their orientation, and grain size, while XRR is used to determine film thickness, density, and surface/interface roughness. aip.orgaip.orgresearchgate.net

Detailed Research Findings:

Phase Identification: XRD is routinely used to identify the formation of different nickel silicide phases (Ni₂Si, NiSi, and NiSi₂) during thermal annealing. nih.govaip.orgnaturalspublishing.comsci-hub.se The diffraction patterns show characteristic peaks corresponding to specific crystallographic planes of each phase. For instance, the (004) diffraction peak for epitaxial NiSi₂ can be clearly distinguished from the (004) peak of the Si substrate. researchgate.net In-situ XRD allows for real-time monitoring of phase transformations as a function of temperature. nih.govibm.com

Crystallographic Orientation: XRD analysis reveals the epitaxial relationship between the NiSi₂ film and the silicon substrate. naturalspublishing.comresearchgate.net The presence of specific diffraction peaks, such as NiSi₂(111) and NiSi₂(220), confirms the preferred orientation of the silicide film. aip.orgsci-hub.se

Film Thickness and Roughness: XRR is highly effective for measuring the thickness of thin films, ranging from a few nanometers to hundreds of nanometers. aip.orgaip.orgresearchgate.netprobesoftware.com By analyzing the interference fringes in the reflectivity curve, the thickness of the NiSi₂ layer can be accurately determined. The decay of the reflected intensity with increasing angle provides information about the surface and interface roughness. aip.orgspiedigitallibrary.org

Multi-phase Analysis: In many cases, especially at intermediate annealing temperatures, multiple silicide phases can coexist. aip.orgaip.org XRD can identify the presence of both NiSi and NiSi₂ phases simultaneously. aip.org Combining XRD with sheet resistance measurements allows for a comprehensive understanding of the phase transformation process. aip.orgaip.org

Interactive Table: XRD and XRR Characterization of NiSi₂ Thin Films
TechniqueParameter MeasuredTypical Findings for NiSi₂References
XRD Phase CompositionIdentification of NiSi₂, NiSi, and Ni₂Si phases. nih.govaip.orgsci-hub.se nih.gov, aip.org, sci-hub.se
XRD Crystallographic OrientationEpitaxial growth with specific orientations like (111) and (220). aip.orgsci-hub.se aip.org, sci-hub.se
XRD Grain SizeCan be estimated from the broadening of diffraction peaks. mdpi.com
XRR Film ThicknessPrecise measurement of NiSi₂ layer thickness. aip.orgaip.orgresearchgate.net aip.org, aip.org, researchgate.net
XRR Interface RoughnessQuantification of the roughness at the NiSi₂/Si interface. aip.orgspiedigitallibrary.org aip.org, spiedigitallibrary.org
XRR Film DensityProvides information related to the stoichiometry of the film. aip.org

Synchrotron Radiation Techniques for Electronic and Structural Probes of Nickel Silicide

Synchrotron radiation sources provide high-brilliance X-rays that enable a range of advanced characterization techniques for studying the electronic and atomic structure of materials like NiSi₂. These techniques offer high sensitivity and resolution, making them ideal for probing thin films and interfaces.

Detailed Research Findings:

Electronic Structure: Synchrotron-based photoemission spectroscopy (PES) is used to investigate the valence band and core-level electronic states of NiSi₂. aps.orgaps.org Studies have shown that the valence band is dominated by Ni 3d-derived features, which shift in energy with varying nickel concentration across different silicide phases. aps.orgaps.org For NiSi₂, the Ni 3d band is located at approximately -3.2 eV below the Fermi level. aps.orgresearchgate.net These experimental results are often compared with theoretical calculations to gain a deeper understanding of chemical bonding. aps.orgaps.org

Chemical Bonding: By analyzing the core-level shifts of Ni and Si photoemission peaks, insights into the charge transfer and chemical bonding can be obtained. aps.orgaps.org For NiSi₂, changes in the electronic configuration, rather than significant charge transfer, are found to be responsible for the observed shifts in the Ni 3p binding energy. aps.orgaps.org

Structural Analysis: High-resolution synchrotron XRD allows for precise structural analysis of NiSi₂ thin films, including the determination of lattice parameters, strain, and defect structures. ibm.com The high flux of synchrotron radiation enables in-situ studies of phase transformations during rapid thermal annealing with very high time resolution. ibm.com This allows for the investigation of the kinetics of NiSi₂ formation. ibm.com

Scanning Probe Microscopy (SPM) for Surface and Nanoscale Characterization of Nickel Silicide (e.g., STM, AFM)

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are crucial for characterizing the surface morphology and local electronic properties of NiSi₂ at the nanoscale.

Detailed Research Findings:

Surface Morphology and Roughness: AFM is widely used to image the surface topography of NiSi₂ films and measure their roughness. spiedigitallibrary.orgmdpi.comresearchgate.netias.ac.in The surface of NiSi₂ films can be very smooth, with average roughness values of less than a nanometer being reported. spiedigitallibrary.org AFM is also used to observe changes in grain size and morphology as a function of annealing conditions. mdpi.comresearchgate.net

Atomic-Scale Surface Structure: STM provides atomically resolved images of the NiSi₂ surface. aip.orgaip.orgresearchgate.net STM studies of NiSi₂ grown on Si(001) have revealed unreconstructed (1x1) NiSi₂ islands. aip.org The presence of surface features like twin boundaries and "facet bars" has also been observed. aip.org These complex surface and interface structures are thought to contribute to variations in the Schottky barrier height of NiSi₂/Si contacts. aip.org

Nanowire Characterization: SPM techniques are also applied to study NiSi₂ formed on silicon nanowires. researchgate.netcolab.ws For example, STM has been used to investigate the formation of novel 2D materials like thallene on a NiSi₂/Si(111) substrate. researchgate.net

Interactive Table: SPM Characterization of NiSi₂
TechniqueInformation ObtainedKey FindingsReferences
AFM Surface TopographyVisualization of grain structure and surface features. researchgate.net, mdpi.com
AFM Surface RoughnessQuantitative measurement of film smoothness. spiedigitallibrary.org, ias.ac.in
STM Atomic StructureAtomically resolved images of the NiSi₂ surface. aip.org, aip.org
STM Electronic PropertiesSpatially resolved information on the local density of states. aip.org

Spectroscopic Methods for Chemical Bonding and Electronic State Analysis of Nickel Silicide (e.g., XPS, EELS, AES, Raman)

A variety of spectroscopic techniques are employed to analyze the chemical composition, bonding, and electronic states of NiSi₂.

Detailed Research Findings:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of NiSi₂ films. chalmers.senasa.govsemanticscholar.orgresearchgate.net The binding energies of the Ni 2p and Si 2p core levels are characteristic of the specific silicide phase. chalmers.sesemanticscholar.orgresearchgate.net For NiSi₂, the Ni 2p₃/₂ peak exhibits a chemical shift of about 1.9 eV relative to metallic nickel. semanticscholar.org XPS depth profiling, combined with argon ion etching, can be used to study the composition of the film as a function of depth, although preferential sputtering of silicon can be an issue. chalmers.sesemanticscholar.org

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that provides elemental and chemical information. spiedigitallibrary.org AES depth profiling has been used to confirm the stoichiometry of NiSi₂ films and to study the completeness of the reaction between nickel and silicon. spiedigitallibrary.org

Raman Spectroscopy: Micro-Raman spectroscopy is a non-destructive optical technique used to identify different nickel silicide phases based on their characteristic vibrational modes. nih.govcambridge.orgtxst.eduntu.edu.sgresearchgate.net While NiSi has strong Raman peaks, NiSi₂ is known to have a weaker Raman signal. cambridge.orgntu.edu.sg However, the formation of NiSi₂ at higher annealing temperatures can be inferred from the disappearance of the NiSi peaks. sci-hub.secambridge.org

Electron Energy Loss Spectroscopy (EELS): EELS, often performed in a TEM, can provide information about the electronic structure and elemental composition of NiSi₂ at high spatial resolution.

Interactive Table: Spectroscopic Analysis of NiSi₂
TechniqueProbeInformationKey Findings for NiSi₂References
XPS X-raysElemental composition, chemical stateNi 2p₃/₂ binding energy shift of ~1.9 eV. chalmers.se, semanticscholar.org, researchgate.net
AES Electron BeamElemental composition at the surfaceConfirms stoichiometry of NiSi₂ films. spiedigitallibrary.org
Raman LaserVibrational modes (phonons)Weak Raman signal, identified by the absence of NiSi peaks. cambridge.org, ntu.edu.sg, sci-hub.se

Interfacial Reactions and Integration Challenges of Nickel Silicide Nisi2

Thermodynamic and Kinetic Aspects of Nickel-Silicon Interfacial Reactions

The sequence of phase formation can be understood by considering the heats of formation and nucleation barriers. While the heats of formation for the different silicide phases are comparable, the nucleation and growth kinetics determine which phase forms at a given temperature. aip.org The formation of Ni₂Si is often the first to occur due to a high interdiffusion coefficient. researchgate.net NiSi then forms as more thermal energy becomes available, consuming the Ni₂Si layer. researchgate.net NiSi₂ is the most silicon-rich and thermodynamically stable phase in the presence of excess silicon, but its formation is kinetically limited at lower temperatures. csir.co.zaaip.org

The kinetics of NiSi₂ formation are characterized by specific activation energies, which can vary depending on the substrate's physical structure, such as in silicon nanowires (SiNWs). For instance, in researchgate.net oriented SiNWs, NiSi₂ can be the only phase to form between 400–550 °C, exhibiting linear growth kinetics with a low activation energy of 0.76 ± 0.10 eV. cambridge.orgpsu.edu This suggests an interface-reaction-limited growth mechanism in such nanostructures. psu.edutechnion.ac.il In contrast, the formation of the Ni₂Si phase on ihp-microelectronics.com oriented SiNWs follows parabolic, diffusion-limited kinetics with a higher activation energy of 1.45 ± 0.07 eV. psu.edutechnion.ac.ilaip.org This highlights the strong dependence of reaction kinetics on the crystallographic orientation of the silicon.

Table 1: Thermodynamic and Kinetic Properties of Nickel Silicides

Property Ni₂Si NiSi NiSi₂
Typical Formation Temperature ~200-350 °C csir.co.zaaip.org ~350-600 °C globalsino.comaip.org >700 °C researchgate.netcsir.co.za
Heat of Formation (kJ/mol of atoms) -46.9 aip.orgaip.org -42.4 aip.orgaip.org -29.3 aip.org
Activation Energy of Formation (eV) ~1.4-1.6 aip.orgosti.gov ~1.25 aip.org ~0.76 cambridge.orgpsu.edutechnion.ac.il

Role of Impurities and Doping on Nickel Silicide Formation and Stability

Impurities and dopants introduced into the nickel film or the silicon substrate can significantly alter the formation and stability of nickel silicide phases, including NiSi₂. These elements can modify nucleation temperatures, phase sequences, and the morphological stability of the resulting silicide film.

The addition of platinum (Pt) as an alloying element to the nickel film is a widely studied strategy. Pt has a low solubility in Ni₂Si but is more soluble in NiSi. researchgate.netaip.org This leads to a "snowplow" effect where Pt is rejected from the growing Ni₂Si phase and accumulates at interfaces, acting as a diffusion barrier. researchgate.net This accumulation can slow the kinetics of Ni₂Si formation and stabilize the desired NiSi phase to higher temperatures, delaying the formation of the high-resistivity NiSi₂ phase. researchgate.netjkps.or.kr The presence of Pt can increase the NiSi₂ nucleation temperature by over 100°C. jkps.or.kr

Dopants commonly used in silicon, such as boron (B), fluorine (F), arsenic (As), and phosphorus (P), also influence silicide formation. The presence of B and F atoms has been found to promote the epitaxial growth of NiSi₂ on crystalline silicon at temperatures as low as 200-280°C, far below its usual formation temperature. arxiv.org This effect is correlated with atomic size and the resulting stress rather than being purely chemical in nature. arxiv.org Conversely, As and P have shown little to no effect on promoting low-temperature NiSi₂ formation. arxiv.org However, on silicon-on-insulator (SOI) substrates, B-doped samples exhibit better thermal stability compared to BF₂-implanted ones, which show degradation. osti.gov Arsenic-doped substrates can lead to the abnormal formation of an oxide layer on the silicide. osti.gov

Carbon (C) impurities, which may be present from deposition processes, can also impact stability. Small amounts of carbon in an as-deposited nickel film can improve the thermal stability of the resulting silicide, acting as a self-capping layer during formation. scientific.net However, excessive carbon can impede the formation of NiSi.

Integration of Nickel Silicide with Advanced Semiconductor Architectures

Integrating nickel silicide into advanced semiconductor architectures like FinFETs and fully depleted silicon-on-insulator (FD-SOI) devices presents significant challenges. researchgate.net As device dimensions shrink, the silicide contacts must be formed on increasingly narrow and three-dimensional silicon structures, exacerbating issues like morphological instability and junction integrity.

A primary challenge with NiSi, and by extension the potential formation of NiSi₂, is the agglomeration of the film at high temperatures. jkps.or.kr This phenomenon, where the silicide film breaks up into islands, leads to a sharp increase in sheet resistance. On the narrow fins of FinFETs or thin SOI layers, this agglomeration can occur at lower temperatures than on bulk silicon, posing a severe problem for thermal processing budgets. jkps.or.kr

Furthermore, the formation of the NiSi₂ phase is highly undesirable in these applications due to its higher resistivity compared to NiSi. globalsino.comresearchgate.net The transition to NiSi₂ also involves a significant volume change, which can induce stress and defects in the silicon channel. The addition of alloying elements like platinum is crucial for suppressing this phase transition. jkps.or.krresearchgate.net

Another critical issue is junction leakage. The diffusion of nickel during silicidation can lead to the formation of "spikes" or "pipes" of silicide that extend into the silicon junction, causing electrical shorts and device failure. aip.org This is particularly problematic in the ultra-shallow junctions required for scaled transistors. The crystallographic orientation of the silicon, which is a key feature of FinFETs, also affects the silicide phase formation and kinetics, making uniform and reliable contact formation across the device challenging. researchgate.nettechnion.ac.il

Passivation and Surface Modification Strategies for Nickel Silicide

To enhance the thermal stability and reliability of nickel silicide films, various passivation and surface modification strategies are employed. These techniques aim to prevent agglomeration, suppress the formation of high-resistivity NiSi₂, and improve adhesion to subsequent layers like silicon nitride (SiNₓ) etch-stop liners.

One common approach is the use of a capping layer during the silicidation anneal. A titanium nitride (TiN) cap is frequently used to prevent oxidation of the nickel film and control the reaction with silicon. globalsino.com More complex multi-capping structures, such as Ti/Ni/TiN, have been shown to yield lower sheet resistance and improved thermal stability compared to a single TiN cap. researchgate.netgoogle.com The improvement is attributed to the formation of a ternary Ni-Ti-Si layer at the surface. researchgate.net Zirconium (Zr) has also been proposed as a capping material, demonstrating the ability to maintain a stable NiSi phase up to 850°C by preventing agglomeration. epo.org

Surface passivation of the formed silicide is critical for ensuring good adhesion with overlying dielectric layers. The surface of nickel silicide can be passivated with nitrogen to improve its adhesion to silicon nitride. googleapis.comgoogle.com.pg This can be achieved by treating the silicide surface with plasma-activated nitrogen species or by depositing a metal nitride (like TiN) on the silicide and annealing, which causes nitrogen to incorporate into the silicide surface. googleapis.comtms.org Another method involves hydrogen passivation of silicon nitride spacers prior to nickel deposition to reduce silicon dangling bonds, thereby preventing unwanted nickel silicide formation and bridging between the gate and source/drain contacts. aip.org

Diffusion Mechanisms in Nickel Silicide Systems

The formation of the various nickel silicide phases is underpinned by complex atomic diffusion mechanisms. The identity of the dominant diffusing species (DDS) changes depending on the silicide phase being formed.

During the formation of the initial, nickel-rich Ni₂Si phase, marker experiments have consistently shown that nickel is the dominant diffusing species. researchgate.netaip.org Nickel atoms from the metal film diffuse through the growing Ni₂Si layer to react with silicon at the Ni₂Si/Si interface. osti.govaip.org This process is often controlled by diffusion along the grain boundaries of the silicide film, which explains the rapid formation at relatively low temperatures. osti.govaip.org

In the subsequent transformation of Ni₂Si to NiSi, the diffusion mechanism changes. While Ni remains the dominant diffuser for NiSi growth, silicon atoms also exhibit significant mobility. researchgate.net

Table 2: Dominant Diffusing Species in Nickel Silicide Formation

Silicide Phase Formed Dominant Diffusing Species Supporting Observations
Ni₂Si Nickel (Ni) Marker experiments show Ni moves through the growing silicide. researchgate.netaip.org
NiSi Nickel (Ni) Ni remains the primary mobile species for this phase.
NiSi₂ Silicon (Si) Si atoms diffuse from the substrate through the silicide layer. researchgate.net

Theoretical and Computational Modeling of Nickel Silicide Nisi2

Density Functional Theory (DFT) for Nickel Silicide Electronic and Structural Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles. In the context of NiSi2, DFT has been instrumental in predicting and understanding its fundamental characteristics.

DFT calculations have been successfully used to determine the structural properties of various nickel silicide phases, including NiSi2. These calculations can predict lattice constants with a deviation of less than 2% from experimental values. aip.org For NiSi2, DFT calculations using the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) have yielded lattice constants in good agreement with experimental data. researchgate.net Specifically, the calculated lattice constant for NiSi2 has been reported as 5.438 Å (GGA) and 5.343 Å (LDA), which compares well with the experimental value of 5.41 Å. researchgate.net

The electronic properties of NiSi2 have also been extensively studied using DFT. These studies reveal the metallic nature of NiSi2 and provide detailed information about its band structure and density of states (DOS). researchgate.netnist.gov The total and partial DOS calculations show that the electronic structure around the Fermi level is dominated by the d-like states of nickel, confirming its metallic behavior. arxiv.org DFT simulations have also been employed to calculate the Schottky barrier height at the interface between silicon and nickel silicide, a critical parameter in electronic devices. aip.org Furthermore, DFT has been used to investigate the bonding interactions between nickel and silicon atoms, revealing a competition between the effects of the lattice structure and the spatial extent of the metal d wave function. aps.org In NiSi2, the dominant interaction is found to be the Ni-Ni d-d interaction. researchgate.net

Table 1: Comparison of Experimental and DFT-Calculated Lattice Constants for NiSi2

Method Lattice Constant (Å)
Experimental 5.41 researchgate.net
DFT (GGA) 5.438 researchgate.net
DFT (LDA) 5.343 researchgate.net

Molecular Dynamics (MD) Simulations of Nickel Silicide Growth and Diffusion

Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of a system of atoms and molecules, providing insights into dynamic processes such as growth and diffusion. For NiSi2, MD simulations have been employed to understand the atomistic mechanisms of its formation and the diffusion of constituent atoms.

MD simulations allow for the observation of the interactions between nickel and silicon atoms during the initial stages of deposition and subsequent annealing. acs.org These simulations have shown that at the early stages of Ni deposition on a Si substrate, there is significant interdiffusion between Ni and Si. acs.org The substrate temperature and the incident flux of Ni atoms are critical parameters that control this interdiffusion behavior. acs.org

The diffusion of nickel in silicon is a key process in the formation of nickel silicides. MD simulations, often combined with first-principles calculations, have been used to determine the diffusion barrier of interstitial nickel (Nii) in silicon. core.ac.uk The calculated migration barrier for Nii is found to be very low, around 0.21 eV, which explains why nickel is a very fast diffuser in silicon. core.ac.uk This rapid diffusion is a crucial factor in the sequential formation of nickel silicide phases. aip.orgtechnion.ac.il While direct simulation of the entire heat treatment process for silicide formation can be computationally prohibitive due to the long timescales involved (seconds to hours), MD simulations provide invaluable information on the initial nucleation and interdiffusion events that trigger the growth of silicide phases. acs.org For instance, DFT-based MD simulations have been used to calculate the diffusivities of elements at relevant temperatures for the firing process in solar cell applications. europa.eu

Phase-Field Modeling of Nickel Silicide Formation and Evolution

Phase-field modeling is a powerful computational technique for simulating the evolution of microstructures in materials, particularly during phase transformations. This approach is well-suited for studying the formation and evolution of nickel silicide phases, as it can capture the complex interplay between diffusion, reaction kinetics, and interfacial energy.

In the context of nickel silicide, phase-field models have been developed to simulate the kinetic evolution of the Ni-Si system, especially under rapid thermal processing conditions like pulsed laser annealing. cnr.it These models consist of a system of coupled non-linear partial differential equations that describe the evolution of various fields, including temperature, phase-field (distinguishing between different phases like liquid, solid Si, and various silicides), and the densities of the constituent materials (Ni, Si). cnr.it

A key advantage of phase-field modeling is its ability to handle the simultaneous formation and growth of multiple silicide phases (e.g., Ni2Si, NiSi, and NiSi2). aip.org The model can account for the diffusion of nickel atoms from a source to the reaction interfaces, the reactions themselves, and the influence of geometric factors like the curvature of nanowires. aip.org This approach has been used to explain experimental observations such as the thickening of nickel-rich silicide intrusions and the tapering of monosilicide segments in silicon nanowires during thermal cycling. aip.org The models often incorporate a comprehensive set of material and reaction parameters that can depend on the local composition and temperature, allowing for a realistic simulation of the complex processes involved in nickel silicide formation. cnr.it

Atomistic Simulations of Defects and Interfaces in Nickel Silicide

The interface between NiSi2 and silicon is of paramount importance for electronic contacts. Ab initio simulations have been extensively used to study the structure and energy of Si/NiSi2 interfaces. aip.orgresearchgate.net These studies have shown that the {111} interface is energetically the most favorable, which aligns with experimental observations in silicon nanowires. researchgate.net DFT calculations have been used to compare the interface energy densities of different crystallographic orientations and interface reconstructions. researchgate.net

Defects within the NiSi2 lattice and at the Si/NiSi2 interface can dramatically alter the nucleation and growth of the silicide. acs.org For example, twin boundaries in silicon can act as preferential sites for the heterogeneous nucleation of NiSi2. acs.orgucsd.edu Atomistic simulations can model the nucleation process at these defects, revealing that the energy barrier for heterogeneous nucleation is reduced due to the formation of a low-energy epitaxial interface and the annihilation of the defect itself. ucsd.edu In situ high-resolution transmission electron microscopy (HRTEM) experiments, complemented by analytical modeling, have shown that twin defects in NiSi2 have high interfacial energies, which changes the nucleation behavior compared to defect-free regions. acs.org These simulations and experimental observations highlight the critical role that defects play in the silicidation process, especially in nanoscale devices where defects are more prevalent. acs.orgacs.org

Multiscale Modeling Approaches for Nickel Silicide Systems

The formation and behavior of nickel silicide involve phenomena that span multiple length and time scales, from atomistic diffusion and reactions to the macroscopic evolution of the silicide film. Multiscale modeling approaches aim to bridge these scales by integrating different computational techniques, each suited for a particular scale.

For nickel silicide systems, a common approach involves coupling atomistic methods like DFT or MD with continuum-level models such as phase-field or level-set methods. tuwien.ac.at For instance, the Level Set Method (LSM) can be coupled with a diffusion model (like the Deal-Grove model, originally for silicon oxidation) to track the moving boundaries of the growing silicide phase. tuwien.ac.at In this framework, the parameters for the continuum model, such as reaction rates and diffusion coefficients, can be informed by atomistic calculations.

Another example is the use of a one-dimensional model to understand the self-propagating high-temperature synthesis of nickel silicides in reactive multilayers. acs.org This model can describe the two-step self-propagation behavior, which involves simultaneous Ni/Si interdiffusion and heat loss, with the self-propagation velocity depending on the bilayer thickness of the multilayer structure. acs.org In more complex systems like nickel-based superalloys, hierarchical modeling approaches are used where the properties calculated at a lower scale (e.g., the behavior of single crystal phases from crystal plasticity models) are passed up to a higher-scale model (e.g., a polycrystalline aggregate model). jhu.edu While not directly on NiSi2, these hierarchical approaches provide a framework for developing more comprehensive multiscale models for silicide systems in the future.

Emerging Research Directions and Future Perspectives in Nickel Silicide Nisi2 Studies

Nickel Silicide in Quantum Computing Architectures

The unique properties of nickel silicide make it a promising candidate for components in quantum computing systems, particularly in the development of silicon-based quantum devices. Its metallic nature and compatibility with silicon fabrication processes are key advantages.

Recent research has focused on the use of nickel silicide for ohmic contacts in quantum transport measurements at low temperatures. A comparative study of nickel silicide and aluminum ohmic contacts for atomic-scale devices in silicon revealed that nickel silicide is a viable option. nih.gov Unlike aluminum, which becomes superconducting at cryogenic temperatures and can interfere with measurements, nickel silicide does not exhibit this transition. nih.gov This property is crucial for experiments investigating electron-nuclear interactions and dephasing times, which are fundamental to the operation of quantum bits (qubits). nih.gov

The formation of low-resistance contacts is critical for maintaining the delicate quantum states of qubits. Nickel silicide can be formed at relatively low temperatures (below 400°C), which is essential for preserving the precise placement of single-dopant atoms in silicon-based quantum devices. nih.gov This low thermal budget prevents the diffusion of dopants, which would otherwise disrupt the quantum information. nih.gov

Future research in this area will likely focus on optimizing the NiSi₂-Si interface to reduce noise and improve the fidelity of quantum operations. The development of advanced fabrication techniques to create highly uniform and crystalline NiSi₂ contacts will be crucial for the scalability of silicon-based quantum computers.

Advanced Functionalization of Nickel Silicide Surfaces

The ability to modify the surface of nickel silicide opens up possibilities for a wide range of applications, from chemical sensing to biomedical devices. Surface functionalization involves the attachment of specific molecules or functional groups to the NiSi₂ surface to tailor its chemical and physical properties.

While research specifically on the functionalization of NiSi₂ surfaces is still emerging, insights can be drawn from studies on related nickel-based nanostructures. For instance, nickel nanorods have been successfully functionalized using various methods, which could potentially be adapted for NiSi₂. mdpi.com One common approach is the use of molecules with specific functional groups that can bind to the native oxide layer that forms on the surface of nickel and its alloys. mdpi.com

Potential Functionalization Strategies for NiSi₂:

Functional GroupBinding MechanismPotential Applications
Carboxylic AcidsHigh affinity for the native nickel oxide layer, potentially forming metal-carboxylate salts. mdpi.comBiosensing, drug delivery.
SilanesFormation of covalent bonds with surface hydroxyl groups. mdpi.comEnhanced adhesion for coatings, platforms for further biomolecule attachment.
ThiolsStrong affinity for metal surfaces.Self-assembled monolayers for sensing applications.

The introduction of platinum as an interlayer has been shown to modify the interface structure of nickel silicide, resulting in a smoother interface and improved electrical properties. aip.org This indicates that the surface and interfacial properties of NiSi₂ can be engineered to meet specific application requirements.

Future research will likely focus on developing selective and stable functionalization methods for NiSi₂ surfaces. This could involve both wet-chemical approaches and vapor-phase deposition techniques. The ability to pattern these functionalized surfaces at the nanoscale will be critical for the development of advanced sensors and integrated bio-electronic devices.

Synergistic Effects of Hybrid Nickel Silicide Heterostructures

Combining nickel silicide with other materials to form heterostructures can lead to novel properties and functionalities that are not present in the individual components. These synergistic effects arise from the interactions at the interface between the different materials.

A significant area of research is the development of NiSi₂-based heterostructures for applications in electronics and catalysis. For example, heterostructures of nickel sulfides, such as Ni₃S₂@NiS, have been shown to exhibit enhanced electrocatalytic activity for the hydrogen evolution reaction. mdpi.com This suggests that creating heterostructures with NiSi₂ could also lead to improved catalytic performance.

In the realm of electronics, the interface between NiSi₂ and silicon is a well-studied heterostructure that forms the basis of contacts in semiconductor devices. The properties of this interface are critical to device performance. The formation of faceted NiSi₂ interfaces in silicon nanostructures has been shown to potentially reduce contact resistance. nih.gov

The thermal stability of nickel silicide contacts can be influenced by the presence of other materials. For instance, in Cu/NiSi/Si contacts, the NiSi layer acts as a more effective barrier to copper diffusion compared to a pure nickel layer, highlighting the improved stability of the heterostructure. osti.gov

Examples of Potential NiSi₂ Heterostructures and Their Synergistic Effects:

Heterostructure ComponentsPotential Synergistic EffectApplication Area
NiSi₂ / GrapheneEnhanced charge transfer, improved mechanical stability.Flexible electronics, transparent conductive films.
NiSi₂ / Transition Metal Dichalcogenides (e.g., MoS₂)Tailored electronic band alignment, enhanced catalytic activity.Nanoelectronics, catalysis.
NiSi₂ / Metal Oxides (e.g., TiO₂)Improved photocatalytic efficiency through charge separation.Photocatalysis, solar cells.

Future work in this domain will involve the exploration of a wider range of materials to combine with NiSi₂ and a deeper understanding of the interfacial chemistry and physics that govern the synergistic effects.

Exploration of Novel Nickel Silicide Phases

The nickel-silicon system is known to form several stable intermetallic compounds, including Ni₃Si, Ni₃₁Si₁₂, Ni₂Si, Ni₃Si₂, NiSi, and NiSi₂. wikipedia.org The formation of a specific phase is dependent on factors such as the initial nickel-to-silicon ratio, annealing temperature, and the thickness of the initial nickel film.

Research into the phase formation of nickel silicides has revealed that different synthesis conditions can lead to the formation of various phases. For example, the reaction of a thin nickel film with silane (B1218182) (SiH₄) gas can produce phase-pure orthorhombic NiSi films between 350 and 400°C, which then transform to NiSi₂ at temperatures of 450°C and above. acs.orgbohrium.com

The synthesis of nickel silicide nanocrystals in molten salts has also been demonstrated, yielding NiSi and Ni₂Si phases. rsc.org This method offers a lower-temperature route to these materials compared to traditional solid-state reactions. rsc.org

Computational methods are also being employed to predict the existence of novel, metastable phases in related alloy systems. For instance, in silico design has been used to predict new quaternary phases in Cu-Ni-Si-Cr alloys. aip.org Such computational approaches could be applied to the Ni-Si system to search for previously undiscovered nickel silicide phases with potentially unique properties. The rapid solidification of Ni-Si alloys has also led to the observation of metastable phases like Ni₂₅Si₉. researchgate.net

Known Nickel Silicide Phases and Their Formation Temperatures:

PhaseTypical Formation Temperature Range (°C)
Ni₂Si200 - 350 osti.gov
NiSi350 - 700 researchgate.net
NiSi₂> 700 davidpublisher.com

Future research will likely combine experimental synthesis with computational modeling to explore the vast phase space of the Ni-Si system and to identify and synthesize novel nickel silicide phases with tailored electronic, magnetic, or catalytic properties.

Machine Learning and Data-Driven Approaches in Nickel Silicide Research

Machine learning (ML) and data-driven approaches are emerging as powerful tools to accelerate materials discovery and to gain deeper insights into the structure-property relationships of materials like nickel silicide. These methods can be used to predict material properties, guide experimental synthesis, and analyze large datasets from simulations and experiments.

While direct applications of machine learning to NiSi₂ are still in their early stages, research in related areas demonstrates the potential of these techniques. For example, ML models have been developed to predict the thermodynamic properties of amorphous silicon by integrating data from molecular dynamics simulations. mdpi.com A similar approach could be used to predict the properties of different nickel silicide phases.

In the field of alloy design, machine learning is being used to predict phase formation in complex systems. For instance, a k-Nearest Neighbor (kNN) algorithm has been used to predict the phase structures of high-entropy diborides. researchgate.net This type of predictive modeling could be invaluable in the search for novel nickel silicide phases.

Computational models have also been developed to simulate the phase changes in the Ni-Si system during processes like pulsed-laser irradiation. witpress.com These models, when combined with experimental data, can provide a detailed understanding of the kinetics of silicide formation. Machine learning could be used to refine these models and to predict the outcomes of different processing conditions.

Potential Applications of Machine Learning in NiSi₂ Research:

Application AreaMachine Learning TechniqueExpected Outcome
Property PredictionRegression Models (e.g., Linear, Ridge, Support Vector)Accurate prediction of electronic, thermal, and mechanical properties of different NiSi₂ phases.
Phase PredictionClassification Models (e.g., k-Nearest Neighbors, Support Vector Machines)Identification of synthesis conditions that favor the formation of specific or novel NiSi₂ phases.
Potential DevelopmentNeural Network PotentialsDevelopment of accurate interatomic potentials for large-scale molecular dynamics simulations of NiSi₂.
Experimental DesignBayesian Optimization, Active LearningEfficient exploration of experimental parameter space to optimize the synthesis of NiSi₂ with desired properties.

The future of nickel silicide research will likely see a closer integration of machine learning with experimental and computational efforts. This synergy will enable the rapid discovery of new materials and a more profound understanding of their fundamental properties.

Q & A

Q. What is the sequence of phase formation during solid-phase reactions between nickel and silicon, and how is this validated experimentally?

The initial phase formed below 500°C is Ni₂Si, followed by Ni₅Si₂ (300–400°C), Ni₃Si (400–600°C), and finally NiSi₂ above 500°C. This sequence is validated using energy-dispersive X-ray spectroscopy (EDS), transmission electron microscopy (TEM), and differential scanning calorimetry (DSC) to analyze composition and crystallization dynamics .

Q. What experimental techniques are critical for characterizing NiSi₂ morphology and interface structure?

Depth-resolved crystallography and composition analysis require non-invasive probes such as X-ray pole figure measurements, TEM for lattice imaging, and Rutherford backscattering spectrometry (RBS) to quantify atomic diffusion. Auger sputter depth profiling can isolate chemical states (e.g., NiSi₂ vs. metallic Ni) at interfaces .

Q. How does annealing temperature influence the electrical properties of NiSi₂ contacts?

Annealing at 950°C in N₂ achieves low specific contact resistance (ρ_c ≈ 3.84×10⁻⁶ Ω·cm²) for NiSi₂ on n-type 6H-SiC. Electrical properties are measured via transfer length method (TLM), while phase purity is confirmed by X-ray diffraction (XRD) .

Q. Why is substrate orientation critical in NiSi₂ formation kinetics?

NiSi layers grow faster on Si(100) than Si(111) due to anisotropic Ni diffusion through Ni₂Si and NiSi layers, with activation energy ~1.7 eV. Epitaxial hexagonal NiSi (stable in thin layers) forms at the NiSi–Si interface, observed via TEM and electron diffraction .

Advanced Research Questions

Q. How do stress and strain affect NiSi₂ formation in nanoscale devices?

Stress-dependent silicidation models (e.g., Sentaurus Process) incorporate viscosity parameters and activation volumes (V_k) to predict silicide shape and stress distribution. Stress relaxation at silicidation temperatures (e.g., 600°C) mitigates agglomeration in thin films .

Q. What role do ternary alloys (e.g., Co–Ni–Si) play in suppressing NiSi₂ formation?

In Co/Ni bilayer systems, Ni diffusion into Co₂Si delays NiSi₂ crystallization until 400°C, as shown by XRD and RBS. Ternary (CoₓNi₁₋ₓ)₂Si phases form, altering nucleation pathways .

Q. How can interfacial engineering (e.g., Pt insertion) improve NiSi₂ electronic properties?

A thin Pt layer between Ni and Si substrates reduces Ni diffusion, stabilizes the NiSi₂/Si interface, and enhances electrical conductivity. Cross-sectional TEM and EDS map interfacial atomic distribution .

Q. What contradictions arise in phase formation kinetics under varying Si/Ni ratios?

In multilayer Ni–amorphous Si systems with 1:1 thickness ratios, only Ni₂Si forms (activation energy 1.5 eV). Deviations from equilibrium phase diagrams occur due to kinetic barriers, resolved via DSC and in-situ TEM .

Q. How do TCAD models optimize NiSi₂ phase selection for target resistivity?

Multiphase TCAD simulations predict resistivity by modeling NiSi₂, NiSi, and Ni₂Si phase transitions. Input parameters include annealing time, temperature, and stress, validated against experimental sheet resistance (R_sh ≈ 1210 Ω/□) .

Q. What mechanisms drive NiSi₂ agglomeration in sub-40 nm devices, and how is this mitigated?

Agglomeration in ultra-thin films (<10 nm) arises from high interfacial energy. Mitigation strategies include TiN capping layers and low-temperature annealing (200–300°C), monitored via atomic force microscopy (AFM) and SEM .

Methodological Considerations

Q. How is in-situ TEM used to resolve amorphous-to-crystalline transitions in Ni–Si systems?

Real-time TEM imaging during annealing reveals amorphous Ni–Si alloy formation at 187°C, followed by Ni₂Si crystallization at the Ni/amorphous interface. Energy-filtered TEM (EFTEM) maps elemental redistribution .

Q. What analytical challenges arise in distinguishing NiSi₂ from NiSi in heterostructures?

Plasmon loss peaks in electron energy-loss spectroscopy (EELS) differentiate NiSi₂ (distinct plasmon features) from NiSi. Combined with XRD, this resolves phase ambiguities in CMOS junctions .

Q. How does RBS quantify interfacial diffusion in NiSi₂/Si systems?

RBS depth profiles measure Ni and Si concentration gradients after annealing. For example, a 950°C anneal yields a sharp NiSi₂/Si interface with minimal Ni diffusion, critical for ohmic contact engineering .

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